molecular formula C7H5Cl2FO2S B1465057 (3-Chloro-4-fluorophenyl)methanesulfonyl chloride CAS No. 1211516-98-1

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Cat. No. B1465057
M. Wt: 243.08 g/mol
InChI Key: UQJBTVUJRRGUTO-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride, also known as CFMS, is a sulfonyl chloride compound used in organic synthesis. It is a colorless liquid with a strong odor and is highly soluble in water and other organic solvents. CFMS is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic materials. Its unique properties make it an attractive choice for many synthetic applications.

Scientific Research Applications

Synthesis of Fluorinated and Chlorinated Molecules

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is employed in the synthesis of various fluorinated and chlorinated organic compounds, which are crucial for developing pharmaceuticals and agrochemicals. For example, a study demonstrated the synthesis of 2-chloro-1,1-difluoroallyl mesylates through a novel rearrangement and subsequent reaction with diethylzinc, leading to the formation of 1-alkyl- or 1-aryl-2-chloro-3-fluoropenta-1,3-dienes. This process underscores the utility of methanesulfonyl chloride derivatives in facilitating complex fluorination and chlorination reactions essential for organic synthesis (Ando et al., 2005).

Development of Synthons for Organic Synthesis

The compound also plays a pivotal role in the development of synthons for organic synthesis. A notable application includes the efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives, showcasing the versatility of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride in creating tunable substituted methyl synthons. This capability is instrumental in the preparation of fluoromethylated organic molecules, highlighting the importance of such derivatives in expanding the toolbox for organic chemists (Prakash et al., 2010).

Catalysis and Reaction Mechanisms

Further, research on (3-Chloro-4-fluorophenyl)methanesulfonyl chloride has contributed to understanding catalysis and reaction mechanisms. Studies involving the decomposition of methanesulfonyl chloride derivatives have elucidated reaction pathways and mechanisms, significantly impacting the field of catalysis. For instance, the decomposition of methanesulfonyl chloride to produce methyl chloride has been explored, providing insights into preventing deeper reactions and improving product selectivity. This research is vital for the development of new catalytic systems that can efficiently handle methanesulfonyl chloride derivatives (Kang et al., 2017).

properties

IUPAC Name

(3-chloro-4-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJBTVUJRRGUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride

CAS RN

1211516-98-1
Record name (3-chloro-4-fluorophenyl)methanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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